molecular formula C22H27N3O B10816674 N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide

Cat. No.: B10816674
M. Wt: 349.5 g/mol
InChI Key: XVNWVTPZYFCFJV-KPKJPENVSA-N
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Description

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C22H27N3O and a molecular weight of 349.47 g/mol It is known for its complex structure, which includes a benzyl group, a cinnamyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide typically involves the reaction of benzylamine with cinnamyl chloride in the presence of a base, followed by the addition of piperazine and acetic anhydride . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
  • N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide
  • N-cinnamyl-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-benzyl-2-(4-cinnamylpiperazin-1-yl)acetamide stands out due to its unique combination of benzyl and cinnamyl groups attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(23-18-21-10-5-2-6-11-21)19-25-16-14-24(15-17-25)13-7-12-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNWVTPZYFCFJV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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